molecular formula C17H11BrN2S2 B2700078 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile CAS No. 423734-67-2

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

Cat. No.: B2700078
CAS No.: 423734-67-2
M. Wt: 387.31
InChI Key: RDQQDEXSRGETAX-JYRVWZFOSA-N
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Description

“(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecule contains a thiazole ring, a bromophenyl group, a methylthiophenyl group, and an acrylonitrile group. The presence of these functional groups will influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .

Scientific Research Applications

Organic Synthesis and Structural Analysis

A study conducted by Frolov et al. (2005) on the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride highlighted the synthesis of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This research contributes to the field of organic synthesis, providing a method for generating novel thiazole derivatives with potential utility in further chemical transformations Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005.

Photophysical Properties and Materials Science

Xu, Yu, and Yu (2012) synthesized novel 4-aryl substituted thiophene derivatives, including (Z)-2-(4-Bromophenyl)-3-(4-(5-((Z)-2-cyano-2-phenylvinyl)thiophen-3-yl)-phenyl)acrylonitrile. These compounds exhibit green fluorescence and have been analyzed for their UV–vis absorption, photoluminescent spectra, and thermal stability. Such characteristics make them promising for applications in optoelectronic devices and fluorescence-based sensors Xu, Yu, & Yu, 2012.

Nonlinear Optical Limiting

Anandan et al. (2018) explored donor-acceptor substituted thiophene dyes, including thiophene-acrylonitrile derivatives, for their nonlinear optical limiting behavior. The study provides insights into the potential use of such compounds in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its effectiveness .

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2S2/c1-11-5-6-21-16(11)8-13(9-19)17-20-15(10-22-17)12-3-2-4-14(18)7-12/h2-8,10H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQQDEXSRGETAX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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